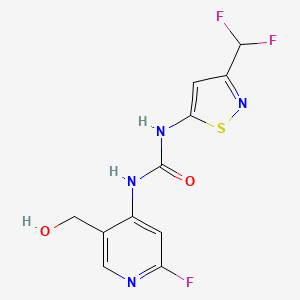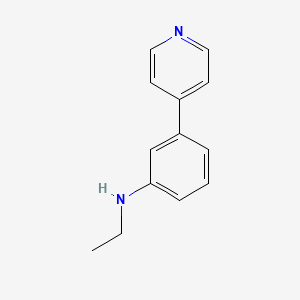![molecular formula C15H17N3OS B2353932 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034553-97-2](/img/structure/B2353932.png)
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone is an intriguing compound with a complex structure that combines a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine moiety with a thiophen-2-yl group. This hybrid molecule exhibits unique chemical and physical properties, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are key players in cell growth, proliferation, and survival .
Mode of Action
The compound acts as a dual inhibitor of PI3Kα and mTOR. It binds to these targets, inhibiting their activity and leading to a decrease in the phosphorylation of AKT, a downstream effector in the PI3K/Akt/mTOR pathway .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is a critical signaling pathway in cells. When this pathway is inhibited, it leads to a decrease in cell growth and proliferation, and an increase in apoptosis .
Result of Action
The compound has shown significant anti-tumor activity against several cancer cell lines, including A549, MCF-7, and Hela. It induces cell cycle arrest at the G0/G1 phase and stimulates apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, beginning with the formation of the cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. Subsequent functionalization of this core structure with a thiophen-2-yl group is accomplished via cross-coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for large-scale synthesis, focusing on high yield and purity. This involves scaling up the reactions, ensuring consistent reagent quality, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation, nitration, or sulfonation reactions, introducing functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: : Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation Products: : Corresponding oxides or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand or a catalyst in various organic reactions due to its unique structure.
Material Science: : Incorporated into polymers or materials to enhance conductivity or other properties.
Biology
Bioactive Molecule: : Potential use as a pharmacophore in drug discovery due to its ability to interact with biological targets.
Biochemical Probes: : Utilized in studying enzyme functions or protein-ligand interactions.
Medicine
Therapeutic Agents: : Explored for use in the treatment of diseases due to its potential bioactivity.
Diagnostic Tools: : Used in imaging or as biomarkers for certain medical conditions.
Industry
Agriculture: : Investigated for use as a pesticide or herbicide due to its biochemical properties.
Environmental Science: : Applied in the degradation of pollutants or as a sensor for detecting environmental contaminants.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar structures, 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone stands out due to its unique combination of a rigid pyrazine core and a flexible thiophene group. This dual nature offers both rigidity for stable interactions and flexibility for dynamic binding.
List of Similar Compounds
Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine derivatives: : Variants of the core structure with different substituents.
Thiophen-2-yl compounds: : Molecules featuring the thiophene group with various functional groups.
Hybrid molecules: : Compounds combining pyrazine and thiophene moieties but with different linking groups or functionalizations.
That’s the deep dive into this compound! Complex, right? But pretty cool, too.
Properties
IUPAC Name |
2-thiophen-2-yl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(9-11-3-2-8-20-11)17-6-7-18-14(10-17)12-4-1-5-13(12)16-18/h2-3,8H,1,4-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZDARBIDQMPIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
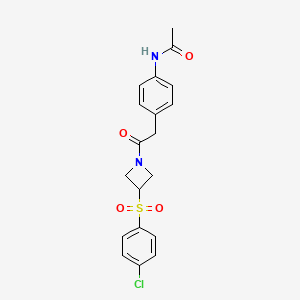
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2353850.png)
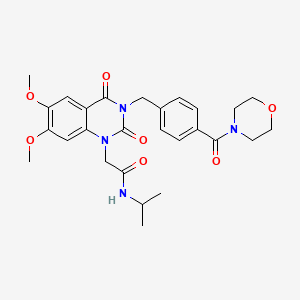
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)
![N-(3-ethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2353858.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2353859.png)
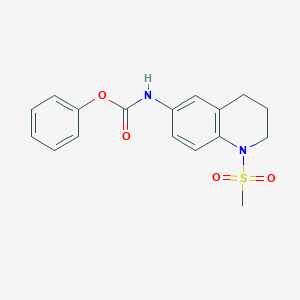
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2353862.png)
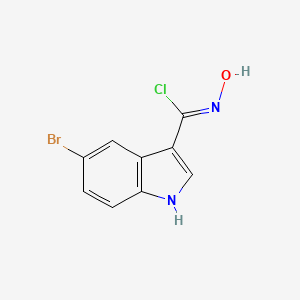
![(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione](/img/structure/B2353867.png)
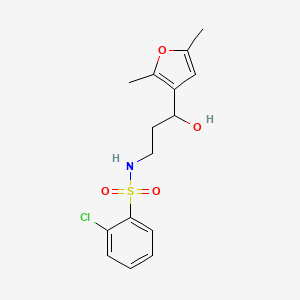
![N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2353869.png)
